Cas no 146141-31-3 (Benzenamine,4-ethynyl-2-methyl-)

Benzenamine,4-ethynyl-2-methyl- structure
146141-31-3 structure
Product Name:Benzenamine,4-ethynyl-2-methyl-
CAS No:146141-31-3
MF:C9H9N
MW:131.174462080002
CID:101319
PubChem ID:45079156
Update Time:2025-04-18

Benzenamine,4-ethynyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-ethynyl-2-methyl-
    • 4-ethynyl-2-methylaniline
    • Benzenamine, 4-ethynyl-2-methyl- (9CI)
    • Benzenamine, 4-ethynyl-2-methyl-
    • DTXSID30663662
    • 4-ethynyl-2-methylbenzenamine
    • AKOS006309669
    • Z1198304744
    • SCHEMBL2810033
    • EN300-2985720
    • 146141-31-3
    • 4-Amino-3-methylphenylacetylene
    • MFCD11036464
    • MDL: MFCD11036464
    • Inchi: 1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3
    • InChI Key: WDNCVJZQRADJNX-UHFFFAOYSA-N
    • SMILES: NC1C=CC(C#C)=CC=1C

Computed Properties

  • Exact Mass: 131.07357
  • Monoisotopic Mass: 131.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • PSA: 26.02

Benzenamine,4-ethynyl-2-methyl- Pricemore >>

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